molecular formula C17H27NO4S B2945842 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide CAS No. 2034403-04-6

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide

Cat. No.: B2945842
CAS No.: 2034403-04-6
M. Wt: 341.47
InChI Key: UDAJWLXJISQQKD-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its versatility in medicinal chemistry and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of oxan-4-yl derivatives with phenylethyl intermediates under controlled conditions to form the desired sulfonamide. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy sulfonamides: Known for their use in sulfenylation reactions.

    Phenylethyl derivatives: Commonly used in medicinal chemistry for their bioactive properties.

    Oxan-4-yl compounds: Utilized in the synthesis of various organic molecules.

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-2-3-13-23(20,21)18-14-17(19,15-7-5-4-6-8-15)16-9-11-22-12-10-16/h4-8,16,18-19H,2-3,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJWLXJISQQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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